ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes:
- A 1H-pyrazolo[4,3-c]quinoline scaffold, combining pyrazole and quinoline moieties.
- Substituents: 1-position: 4-Chlorophenyl group (electron-withdrawing due to Cl). 3-position: 4-Methylphenyl group (electron-donating due to CH₃).
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2/c1-3-32-26(31)18-8-13-23-21(14-18)25-22(15-28-23)24(17-6-4-16(2)5-7-17)29-30(25)20-11-9-19(27)10-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFIRGLQOSZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions. These reactions may require the use of halogenating agents and specific solvents to achieve the desired substitutions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions with the use of catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazoloquinoline derivatives.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations and molecular properties:
Key Structural and Functional Insights:
Electron-donating groups (e.g., Me at C3) stabilize the aromatic system, influencing redox behavior .
Solubility and Bioavailability: Ethyl carboxylate (–COOEt) or ethoxy (–OEt) groups at C8 improve aqueous solubility compared to nonpolar substituents (e.g., F or H) . Lipophilic groups (e.g., 4-EtPh in ) may enhance membrane permeability but reduce solubility.
Crystallography and Packing :
- Bulky substituents (e.g., diphenyl in ) influence crystal packing via van der Waals interactions, while hydrogen-bonding groups (e.g., –COOEt) may stabilize supramolecular assemblies .
Biological Activity: While direct data for the target compound are lacking, analogs like CGS7181 and CGS7184 (indole carboxylates) activate mitochondrial BK channels, suggesting pyrazoloquinolines with similar polar groups may exhibit ion-channel modulation .
Biological Activity
Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.92 g/mol. The compound features a pyrazoloquinoline core structure, which is known for its diverse pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrazoloquinoline derivatives. For instance, a study demonstrated that related derivatives exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . this compound's structural features may contribute to similar anti-inflammatory activities.
Anticancer Potential
The pyrazoloquinoline scaffold has been explored for its anticancer properties. Compounds within this class have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The specific activity of this compound against different cancer types remains to be fully elucidated but is a focus of ongoing research.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies indicate that substitutions on the phenyl rings can significantly affect the compound's potency and selectivity against specific biological targets. For example, para-substituted derivatives generally exhibit enhanced activity compared to ortho or meta counterparts due to better electronic and steric interactions with target proteins .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Type | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Pyrazoloquinoline | Anti-inflammatory | 0.39 μM |
| Compound B | Pyrazoloquinoline | Anticancer | TBD |
| This compound | Pyrazoloquinoline | TBD | TBD |
Case Studies
Several case studies have investigated the efficacy of pyrazoloquinolines in preclinical models:
- Anti-inflammatory Effects : In one study, derivatives similar to this compound were tested for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that specific structural features enhance anti-inflammatory activity while minimizing cytotoxicity .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of pyrazoloquinolines against various cancer cell lines, revealing that modifications to the quinoline structure could improve selectivity and potency against tumor cells while reducing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
